molecular formula C8H3BrClF3N2 B13681072 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole

7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole

Cat. No.: B13681072
M. Wt: 299.47 g/mol
InChI Key: XJUFNLCEOXRRRX-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound that contains both bromine and chlorine atoms, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. One common method involves the halogenation of an indazole precursor, followed by the introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. For example, the compound may bind to enzymes or receptors, altering their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3-chloro-1H-indazole: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    5-(Trifluoromethyl)-1H-indazole: Does not contain bromine or chlorine atoms, leading to different reactivity and applications.

Uniqueness

The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole unique

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

7-bromo-3-chloro-5-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8H3BrClF3N2/c9-5-2-3(8(11,12)13)1-4-6(5)14-15-7(4)10/h1-2H,(H,14,15)

InChI Key

XJUFNLCEOXRRRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)Cl)Br)C(F)(F)F

Origin of Product

United States

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